(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid
Description
The compound “(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid” is a synthetic amino acid derivative featuring a phenylacetamido group at the C2 position and a 1H-imidazol-4-yl substituent at the C3 position of a propanoic acid backbone. Its stereochemistry at C2 is designated as S-configuration.
Properties
CAS No. |
687601-14-5 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C14H15N3O3/c18-13(6-10-4-2-1-3-5-10)17-12(14(19)20)7-11-8-15-9-16-11/h1-5,8-9,12H,6-7H2,(H,15,16)(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI Key |
ZCRPDIISGMDRTM-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC2=CN=CN2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize efficient catalytic systems and environmentally friendly solvents to ensure high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the phenylacetamido group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the phenylacetamido group can produce the corresponding amine .
Scientific Research Applications
(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The phenylacetamido group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional attributes of the target compound with analogous histidine derivatives and dipeptides:
*Molecular formula and weight inferred from structural analysis (see Notes).
Key Structural and Functional Differences
Substituent Chemistry: The target compound’s phenylacetamido group distinguishes it from dipeptides like Gly-His (aminoacetamido) and Phe-His (phenylalanyl). L-Carnosine and N-Acetylcarnosine feature β-alanyl/acetyl-β-alanyl groups, which confer distinct antioxidant properties and stability profiles .
Biological Activity: Gly-His and L-Carnosine are well-documented for metal chelation (e.g., Cu²⁺, Zn²⁺) and antioxidant roles, while the target compound’s phenylacetamido group may favor interactions with hydrophobic enzyme pockets or receptors . The dual imidazole structure in C14H19N7O4 () suggests enhanced chelation capacity compared to mono-imidazole analogs .
Synthetic Accessibility :
- Dipeptides like Gly-His are synthesized via SPPS or enzymatic coupling , whereas the target compound may require specialized acylation steps to introduce the phenylacetamido group.
Notes
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